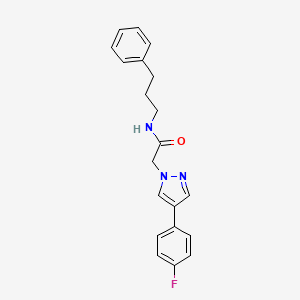
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide, also known as FPA, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. FPA belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and analgesic effects in preclinical studies.
作用機序
The exact mechanism of action of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, and its inhibition has been shown to reduce inflammation and pain. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain sensation and inflammation.
Biochemical and Physiological Effects
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in preclinical models. It has also been found to inhibit the growth of cancer cells in vitro. 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha, and to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has also been found to modulate the expression of genes involved in inflammation and pain.
実験室実験の利点と制限
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition. However, 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide also has some limitations, such as its poor solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments with 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide.
将来の方向性
There are several future directions for research with 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide. One area of interest is the development of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide in animal models of chronic pain and inflammatory conditions. Additionally, the potential use of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide in combination with other drugs for cancer therapy should be explored. Finally, the effects of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide on the endocannabinoid system and its potential therapeutic applications in this area should be further investigated.
Conclusion
In conclusion, 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory and analgesic effects and has been investigated for its potential use in cancer therapy. 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide's mechanism of action involves the inhibition of COX-2 and modulation of the endocannabinoid system. There are several advantages and limitations to using 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide in lab experiments, and future directions for research include the development of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide analogs, investigation in animal models, and exploration of its effects on the endocannabinoid system.
合成法
The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide involves the reaction between 4-fluorophenylhydrazine and 3-phenylpropionyl chloride, followed by the reaction with acetic anhydride to form the final product. The synthesis method has been optimized to improve the yield and purity of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide.
科学的研究の応用
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has been studied extensively in preclinical models for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has also been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-19-10-8-17(9-11-19)18-13-23-24(14-18)15-20(25)22-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEJFCJXBJARBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

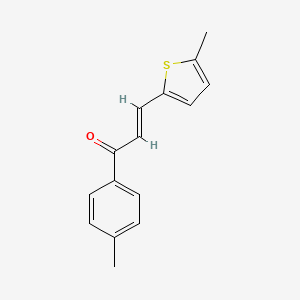
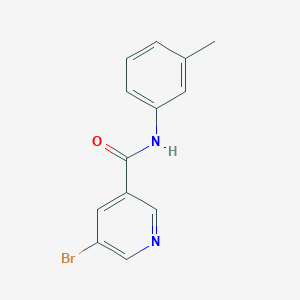
![6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2974974.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate](/img/structure/B2974976.png)
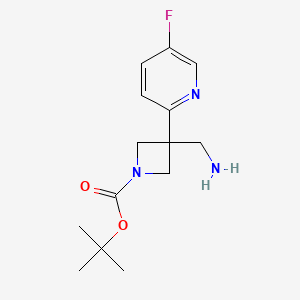
![N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2974978.png)
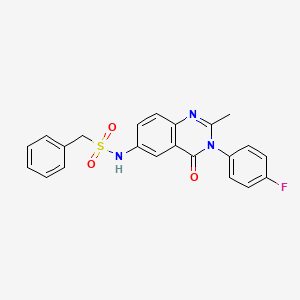
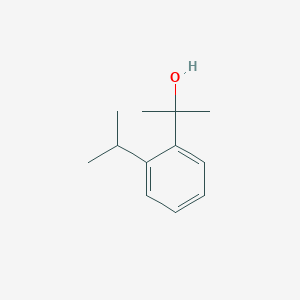
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2974983.png)

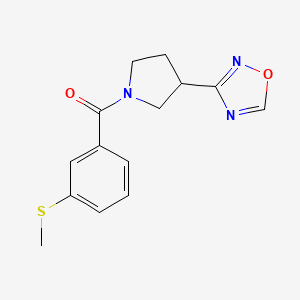
![N-1,3-benzodioxol-5-yl-N-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2974986.png)
